Methyl3-hydroxyiminoindan-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl3-hydroxyiminoindan-1-carboxylate, also known as MHI-1, is a small molecule inhibitor that has shown promise in cancer research. It was first identified as a potential inhibitor of the protein MELK (Maternal Embryonic Leucine Zipper Kinase), which is overexpressed in many types of cancer.
Mechanism Of Action
Methyl3-hydroxyiminoindan-1-carboxylate is believed to work by inhibiting the activity of MELK, which is involved in cell proliferation, survival, and differentiation. MELK is overexpressed in many types of cancer, making it an attractive target for cancer therapy.
Biochemical And Physiological Effects
Methyl3-hydroxyiminoindan-1-carboxylate has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to decrease the expression of genes involved in cancer cell survival and proliferation. In addition, Methyl3-hydroxyiminoindan-1-carboxylate has been shown to decrease the levels of cancer stem cells, which are thought to be responsible for tumor recurrence and resistance to therapy.
Advantages And Limitations For Lab Experiments
One advantage of using Methyl3-hydroxyiminoindan-1-carboxylate in lab experiments is its specificity for MELK, which reduces the likelihood of off-target effects. However, Methyl3-hydroxyiminoindan-1-carboxylate has also been shown to have limited solubility, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several potential future directions for research on Methyl3-hydroxyiminoindan-1-carboxylate. One area of interest is the development of more potent and selective inhibitors of MELK. Another area of interest is the investigation of Methyl3-hydroxyiminoindan-1-carboxylate in combination with other cancer therapies, such as immunotherapy or targeted therapy. Finally, there is potential for the use of Methyl3-hydroxyiminoindan-1-carboxylate in other disease areas, such as neurodegenerative diseases.
Synthesis Methods
Methyl3-hydroxyiminoindan-1-carboxylate can be synthesized using a multi-step process starting with commercially available starting materials. The key step involves the formation of a hydroxyimino group on an indanone scaffold, followed by the addition of a methyl ester group.
Scientific Research Applications
Methyl3-hydroxyiminoindan-1-carboxylate has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In addition to its potential as a cancer therapeutic, Methyl3-hydroxyiminoindan-1-carboxylate has also been investigated for its potential to treat other diseases, such as Alzheimer's disease.
properties
CAS RN |
111634-90-3 |
---|---|
Product Name |
Methyl3-hydroxyiminoindan-1-carboxylate |
Molecular Formula |
C11H11NO3 |
Molecular Weight |
205.21 g/mol |
IUPAC Name |
methyl (3E)-3-hydroxyimino-1,2-dihydroindene-1-carboxylate |
InChI |
InChI=1S/C11H11NO3/c1-15-11(13)9-6-10(12-14)8-5-3-2-4-7(8)9/h2-5,9,14H,6H2,1H3/b12-10+ |
InChI Key |
OMGZOHFJDXEXSS-ZRDIBKRKSA-N |
Isomeric SMILES |
COC(=O)C1C/C(=N\O)/C2=CC=CC=C12 |
SMILES |
COC(=O)C1CC(=NO)C2=CC=CC=C12 |
Canonical SMILES |
COC(=O)C1CC(=NO)C2=CC=CC=C12 |
synonyms |
1H-Indene-1-carboxylicacid,2,3-dihydro-3-(hydroxyimino)-,methylester,(E)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.